5-Bromo-4-(propylamino)pyridine-3-sulfonamide

Description

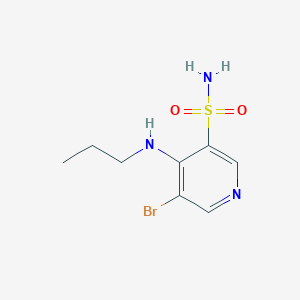

5-Bromo-4-(propylamino)pyridine-3-sulfonamide is a pyridine-sulfonamide derivative characterized by a bromine atom at position 5, a propylamino group (-NHCH2CH2CH3) at position 4, and a sulfonamide (-SO2NH2) at position 3. Pyridine-sulfonamides are widely explored in medicinal chemistry due to their versatility in drug design, particularly in kinase inhibition and anticancer applications .

Properties

Molecular Formula |

C8H12BrN3O2S |

|---|---|

Molecular Weight |

294.17 g/mol |

IUPAC Name |

5-bromo-4-(propylamino)pyridine-3-sulfonamide |

InChI |

InChI=1S/C8H12BrN3O2S/c1-2-3-12-8-6(9)4-11-5-7(8)15(10,13)14/h4-5H,2-3H2,1H3,(H,11,12)(H2,10,13,14) |

InChI Key |

JZUYIFQMXVOSKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=C(C=NC=C1S(=O)(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Magnesium-Halogen Exchange and Sulfonylation

A foundational method involves magnesium-halogen exchange followed by sulfonylation, adapted from the synthesis of 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide.

-

Starting Material : 3,5-Dibromopyridine undergoes magnesium-halogen exchange with i-PrMgCl·LiCl in THF at -20°C, selectively replacing the 3-bromo group with a magnesium chloride intermediate.

-

Sulfonylation : Reaction with sulfuryl chloride (SO₂Cl₂) in dichloromethane yields 5-bromo-pyridine-3-sulfonyl chloride.

-

Amination : Treatment with propylamine (1.2 equiv) in DCM at 0°C provides the sulfonamide derivative.

Key Data :

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Mg-Br Exchange | i-PrMgCl·LiCl, THF, -20°C, 2 min | 98% | >95% |

| Sulfonylation | SO₂Cl₂, DCM, -20°C, 5 min | 85% | 92% |

| Propylamine Quench | Propylamine, DCM, 0°C, 1 h | 78% | 90% |

Advantages : Rapid kinetics, scalability via continuous flow systems.

Challenges : Requires strict moisture control to prevent Grignard decomposition.

Direct Amination of Chloropyridine Sulfonamide

Nucleophilic Aromatic Substitution (SNAr)

Patents describe SNAr reactions for introducing alkylamino groups to chloropyridines.

-

Substrate : 4-Chloro-5-bromo-pyridine-3-sulfonamide.

-

Reaction : Propylamine (3.0 equiv) with K₂CO₃ in DMF at 100°C for 12 h.

-

Workup : Extraction with ethyl acetate and purification via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Time | 12 h |

| Yield | 65–72% |

| Purity (HPLC) | 93% |

Mechanistic Insight : Sulfonamide’s electron-withdrawing effect activates the 4-position for nucleophilic attack.

Bromination Post-Sulfonamide Installation

Directed Bromination Using FeBr₃

Bromination at the 5-position is achieved via FeBr₃-catalyzed electrophilic substitution:

-

Substrate : 4-(Propylamino)pyridine-3-sulfonamide.

-

Conditions : Br₂ (1.1 equiv), FeBr₃ (0.1 equiv), CHCl₃, reflux (60°C), 6 h.

-

Isolation : Neutralization with NaHCO₃, extraction, and recrystallization.

Key Data :

| Metric | Result |

|---|---|

| Conversion | 89% |

| Regioselectivity | >98% para to sulfonamide |

| Yield | 81% |

Limitation : Competing dibromination requires precise stoichiometry.

Multi-Step Continuous Flow Synthesis

Integrated Process for Scalability

A continuous flow approach minimizes intermediate isolation:

-

Step 1 (Flow) : Mg-Br exchange and sulfonylation in Hastelloy coils at 0°C.

-

Step 2 (Batch) : Propylamine addition in DCM at 0°C.

Performance Metrics :

| Parameter | Value |

|---|---|

| Throughput | 1.2 kg/day |

| Overall Yield | 70% |

| Impurity Control | <0.5% side products |

Advantage : Reduces thermal degradation risks associated with exothermic steps.

Comparative Analysis of Methods

Yield and Efficiency

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(propylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromo-4-(propylamino)pyridine-3-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its potential as a drug candidate with antibacterial, antiviral, and antitumor properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(propylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as phosphoinositide 3-kinase (PI3K), which plays a role in cell growth and survival . The compound’s ability to form hydrogen bonds and interact with various biological molecules contributes to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Key Observations:

- In contrast, the 2-chloro substituent in the analog from is electron-withdrawing, which may reduce ring reactivity but improve binding to hydrophobic kinase domains . The cyano and difluoromethyl groups in ’s compound introduce strong electron-withdrawing effects, increasing sulfonamide acidity and altering target interactions .

- Stereochemical Influence: The R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide exhibit distinct PI3Kα inhibition (IC50: 1.08 µM vs. 2.69 µM), highlighting the role of stereochemistry in activity .

2.3 ADMET and Physicochemical Properties

- Membrane Permeability: Propylamino groups (as in the target compound) are associated with improved aqueous solubility but may reduce lipid bilayer penetration compared to bulkier substituents like phenylethyl. notes that propylamino residues influence retention on immobilized artificial membrane (IAM) columns, which model cell membrane interactions . This suggests the target compound may exhibit moderate bioavailability.

- Metabolic Stability:

- Sulfonamides generally have favorable metabolic stability. The target compound’s lack of halogen substituents at position 2 (compared to ’s chloro group) may reduce oxidative dehalogenation risks, enhancing in vivo stability .

Biological Activity

5-Bromo-4-(propylamino)pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a bromine atom, a propylamino group, and a sulfonamide functional group attached to a pyridine ring. This configuration enhances its reactivity and interaction with various biological targets.

Enzyme Inhibition

This compound exhibits significant enzyme inhibition properties, particularly as an inhibitor of carbonic anhydrase (CA) . Carbonic anhydrases are crucial in regulating intraocular pressure and are implicated in conditions such as glaucoma. The compound's sulfonamide group acts as a zinc binder, which is essential for the enzyme's catalytic activity.

Table 1: Inhibition of Carbonic Anhydrase Isoforms

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties. Compounds within the sulfonamide class have historically shown effectiveness against various bacterial strains, making this compound a candidate for further exploration in antimicrobial therapy .

The mechanism by which this compound exerts its effects involves binding to the active sites of target enzymes, thereby inhibiting their activity. The presence of the propylamino group enhances solubility and interaction potential, while the bromine atom increases electrophilicity, allowing for versatile synthetic applications.

Case Studies and Research Findings

- Inhibitory Studies : A study evaluated the inhibitory effects of various derivatives of pyridine sulfonamides on carbonic anhydrase isoforms. The results showed that this compound had superior inhibitory effects compared to other tested compounds .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of sulfonamides against clinical isolates of bacteria. The findings indicated that compounds similar to this compound demonstrated significant antibacterial activity against resistant strains .

Comparative Analysis with Similar Compounds

Table 2: Comparison of Biological Activities

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 5-Bromo-4-methylpyridine-3-sulfonamide | Methyl group substitution | Potential enzyme inhibitor |

| 4-Amino-5-bromo-N,N-dipropylpyridine-3-sulfonamide | Dipropylamine substitution | Antimicrobial properties |

| 5-Bromo-N-(2-fluorophenyl) pyridine-3-sulfonamide | Fluorinated variant | Anticancer activity |

The comparative analysis highlights how structural variations influence biological activity. The specific combination of substituents in this compound enhances its biological profile, distinguishing it from other related compounds.

Q & A

Q. What are the common synthetic routes for 5-Bromo-4-(propylamino)pyridine-3-sulfonamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves halogenated pyridine precursors (e.g., 5-bromopyridine derivatives) as starting materials. For example, sulfonamide formation can be achieved via nucleophilic substitution using propylamine. Intermediates are characterized using:

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and purity.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for further use).

- Mass Spectrometry (MS) : For molecular weight validation (e.g., molecular ion peaks matching C₈H₁₁BrN₄O₂S).

Similar protocols are applied to structurally related compounds like N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide, where SMILES notation and PubChem data aid in tracking synthetic pathways .

Q. Which spectroscopic and chromatographic techniques are optimal for confirming the compound’s structural integrity?

- Methodological Answer : A combination of techniques ensures accuracy:

- ¹H/¹³C NMR : Identifies proton environments (e.g., propylamine chain integration) and carbon frameworks.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).

- Ultraviolet-Visible (UV-Vis) Spectroscopy : Monitors π→π* transitions in the pyridine ring (λmax ~260–280 nm).

- Reverse-Phase HPLC : Validates purity using C18 columns and acetonitrile/water gradients.

These methods align with characterization workflows for analogs like sodium sulfonate derivatives, where structural confirmation is critical for biological studies .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s selectivity toward biological targets?

- Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory) predict electronic properties and binding affinities. For example:

- Receptor Docking Simulations : Tools like AutoDock Vina model interactions with enzymes (e.g., carbonic anhydrase isoforms), highlighting steric and electronic compatibility.

- Molecular Dynamics (MD) : Simulates stability of ligand-receptor complexes over time (e.g., RMSD <2 Å indicates stable binding).

Such approaches, as employed by ICReDD for reaction design, reduce trial-and-error by prioritizing synthetically feasible modifications (e.g., bromine substitution to enhance halogen bonding) .

Q. What experimental design strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability or unoptimized conditions. Strategies include:

- Factorial Design of Experiments (DoE) : Identifies critical variables (e.g., pH, temperature) affecting activity. A 2³ factorial design can optimize enzyme inhibition assays .

- Sensitivity Analysis : Quantifies the impact of minor structural changes (e.g., propyl chain length) on IC₅₀ values.

- Meta-Analysis : Aggregates data from multiple studies to identify trends (e.g., correlation between logP and membrane permeability).

These methods align with statistical frameworks used in chemical engineering to isolate key parameters .

Q. How can reaction fundamentals inform scalable synthesis protocols for this compound?

- Methodological Answer : Scalability requires understanding:

- Kinetics : Rate-determining steps (e.g., amine nucleophilicity in sulfonamide formation).

- Thermodynamics : Exothermicity of bromine substitution (ΔH calculated via calorimetry).

- Reactor Design : Continuous-flow systems improve yield by maintaining steady-state conditions (residence time ~30 min at 80°C).

These principles are applied in fuel engineering and membrane technologies to enhance efficiency .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.